molecular formula C6H10FN B12950261 5-Fluoro-3-azabicyclo[4.1.0]heptane

5-Fluoro-3-azabicyclo[4.1.0]heptane

Cat. No.: B12950261
M. Wt: 115.15 g/mol
InChI Key: MDUJFLHUXRIJHZ-UHFFFAOYSA-N
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Description

5-Fluoro-3-azabicyclo[410]heptane is a bicyclic compound with the molecular formula C6H10FN It is a derivative of azabicycloheptane, where a fluorine atom is substituted at the 5th position

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Fluoro-3-azabicyclo[4.1.0]heptane can be achieved through several methods. One common approach involves the cyclopropanation of aza-1,6-enynes. This method is transition-metal-free and utilizes radical oxidation to form the desired bicyclic structure . The reaction conditions are mild, and the process is compatible with a wide range of functional groups and substrates.

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general principles of large-scale organic synthesis apply. These include optimizing reaction conditions for yield and purity, using cost-effective reagents, and ensuring safety and environmental compliance.

Chemical Reactions Analysis

Types of Reactions

5-Fluoro-3-azabicyclo[4.1.0]heptane undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form functionalized derivatives.

    Reduction: Reduction reactions can modify the bicyclic structure.

    Substitution: The fluorine atom can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Radical oxidizing agents are commonly used.

    Reduction: Hydrogenation or metal hydrides can be employed.

    Substitution: Nucleophilic substitution reactions can be facilitated by bases or catalysts.

Major Products Formed

The major products formed from these reactions include various functionalized azabicycloheptane derivatives, which can be further utilized in synthetic and medicinal chemistry .

Scientific Research Applications

5-Fluoro-3-azabicyclo[4.1.0]heptane has several applications in scientific research:

Mechanism of Action

The mechanism of action of 5-Fluoro-3-azabicyclo[4.1.0]heptane involves its interaction with molecular targets such as enzymes and receptors. The fluorine atom enhances the compound’s binding affinity and specificity, making it a valuable tool in biochemical studies. The pathways involved include modulation of enzyme activity and receptor signaling .

Comparison with Similar Compounds

Similar Compounds

    3-Azabicyclo[3.1.1]heptane: A similar bicyclic compound with different substitution patterns.

    Bicyclo[3.1.1]heptane: Lacks the nitrogen atom, making it less versatile in biological applications.

    Azabicyclo[4.1.0]heptane: The parent compound without the fluorine substitution

Uniqueness

5-Fluoro-3-azabicyclo[4.1.0]heptane is unique due to the presence of the fluorine atom, which imparts distinct chemical and biological properties. This makes it particularly useful in medicinal chemistry and drug design, where fluorine substitution can enhance the pharmacokinetic and pharmacodynamic profiles of compounds .

Properties

IUPAC Name

5-fluoro-3-azabicyclo[4.1.0]heptane
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H10FN/c7-6-3-8-2-4-1-5(4)6/h4-6,8H,1-3H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MDUJFLHUXRIJHZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C2C1C(CNC2)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H10FN
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

115.15 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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